molecular formula C16H15NO5S2 B2573458 (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 872696-36-1

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No. B2573458
CAS RN: 872696-36-1
M. Wt: 365.42
InChI Key: IPBPYGAUIUXUGK-WQLSENKSSA-N
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Description

Synthesis Analysis

The synthesis of benzylidene derivatives of enolizable carbonyls, which include compounds similar to the one , has been achieved through an efficient, concise, and green sonochemical method . This method enables the synthesis of various benzylidene derivatives via a direct sp3 C–H olefination reaction of enolizable carbonyls .


Chemical Reactions Analysis

The compound is part of a class of compounds known as (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one ((Z)-BTTZ) derivatives . These derivatives have been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin production .

Scientific Research Applications

Coordination Chemistry

The carboxylic acid group allows for coordination with metal ions:

Mechanism of Action

The β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold, similar to the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, acts as a core inhibitory structure for tyrosinase . Some of the (Z)-BTTZ derivatives have shown stronger inhibitory activity than kojic acid against mushroom tyrosinase . The compounds inhibit tyrosinase competitively, as supported by high binding affinities with the active site of tyrosinase by docking simulation .

properties

IUPAC Name

2-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S2/c1-3-11(14(19)20)17-13(18)12(24-16(17)23)8-9-4-6-10(7-5-9)15(21)22-2/h4-8,11H,3H2,1-2H3,(H,19,20)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBPYGAUIUXUGK-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

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